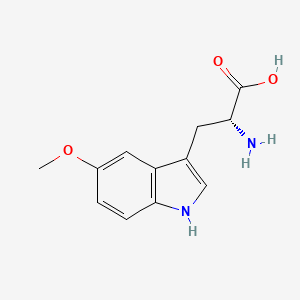

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Vue d'ensemble

Description

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group

Mécanisme D'action

Target of Action

Similar compounds such as ergot alkaloids have been known to interact with adrenergic, dopaminergic, and tryptaminergic receptors .

Mode of Action

It’s worth noting that ergot alkaloids, which are structurally similar, act as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .

Biochemical Pathways

It’s known that ergot alkaloids, which are structurally similar, can affect various biochemical pathways due to their interactions with multiple receptor types .

Result of Action

It’s known that ergot alkaloids, which are structurally similar, can have a variety of effects due to their interactions with multiple receptor types .

Analyse Biochimique

Biochemical Properties

5-METHOXY-D-TRYPTOPHAN is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular metabolism .

Cellular Effects

5-METHOXY-D-TRYPTOPHAN has been found to have significant effects on various types of cells and cellular processes . It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-METHOXY-D-TRYPTOPHAN involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-METHOXY-D-TRYPTOPHAN change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-METHOXY-D-TRYPTOPHAN vary with different dosages in animal models

Metabolic Pathways

5-METHOXY-D-TRYPTOPHAN is involved in several metabolic pathways . It undergoes side chain degradation by O-demethylation, direct hydroxylation on the aromatic ring, and side chain degradation by N-deisopropylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxyindole.

Alkylation: The indole ring is alkylated to introduce the propanoic acid side chain.

Amination: The propanoic acid derivative is then subjected to amination to introduce the amino group at the alpha position.

Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form quinonoid derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often utilize reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in biochemical pathways and its potential as a neurotransmitter analog.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.

Serotonin: A neurotransmitter derived from tryptophan with an indole ring structure.

Uniqueness

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted indole ring. This combination of features allows it to interact with biological systems in distinct ways, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, commonly known as 5-Methoxy-D-Tryptophan, is a derivative of tryptophan that has garnered attention due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- CAS Number : 89496-02-6

The compound is characterized by the presence of a methoxy group attached to the indole ring, which influences its biological activity and solubility profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. The methoxy substitution on the indole ring may enhance its binding affinity and selectivity for specific receptor subtypes.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cell lines, potentially through the modulation of antioxidant pathways and inhibition of pro-apoptotic factors.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes and inhibit biofilm formation, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in cellular models, where it inhibits the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.